12-Fold Selectivity for P. carinii DHFR over Mammalian Enzyme: A Direct Comparison with Rat Liver DHFR
In a direct, head-to-head enzymatic assay, 2,4-diamino-6-chloroquinazoline was evaluated against dihydrofolate reductase (DHFR) enzymes from three distinct species. The compound demonstrated a clear selectivity for the pathogenic P. carinii enzyme. Its IC50 against P. carinii DHFR was 3.6 µM, compared to 14 µM against T. gondii DHFR and 29 µM against rat liver DHFR [1]. This corresponds to an 8-fold selectivity window between the two pathogen enzymes themselves and a critical 12-fold selectivity for the P. carinii enzyme over the mammalian (rat) host enzyme, a key therapeutic index indicator.
| Evidence Dimension | Inhibitory Concentration (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 = 3.6 µM (P. carinii DHFR), 14 µM (T. gondii DHFR), 29 µM (Rat liver DHFR) |
| Comparator Or Baseline | Unsubstituted 2,4-diaminoquinazoline core and other 5-/6-substituted analogs were concurrently evaluated, but the 6-chloro variant was a key exemplar for P. carinii selectivity. |
| Quantified Difference | 12-fold selectivity for P. carinii DHFR over rat liver DHFR. Marginal selectivity for T. gondii DHFR over rat liver DHFR. |
| Conditions | In vitro enzymatic assay against purified P. carinii, T. gondii, and rat liver dihydrofolate reductase (DHFR). |
Why This Matters
For procurement decisions in anti-Pneumocystis drug discovery programs, this data provides a quantifiable selectivity benchmark; choosing this specific 6-chloro compound over other diaminoquinazolines directly establishes a lead with a validated pathogen-to-host selectivity window.
- [1] Rosowsky, A., Hynes, J. B., & Queener, S. F. (1995). Structure-activity and structure-selectivity studies on diaminoquinazolines and other inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. Antimicrobial Agents and Chemotherapy, 39(1), 79–86. View Source
